molecular formula C18H20ClNO3 B5831955 N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No. B5831955
M. Wt: 333.8 g/mol
InChI Key: KOTVXPCNYBGZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CMT-3 is a member of the family of compounds known as N-phenylanthranilic acid derivatives, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell growth. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase the activity of osteoblasts, which are cells that produce bone. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce inflammation and pain in inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields and purity using a well-established synthesis method. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been extensively studied for its potential use in treating various diseases, which provides a strong scientific basis for further research. However, there are also limitations to using N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo, and its long-term safety and efficacy are not yet known.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other cancer treatments. In osteoporosis research, further studies are needed to determine the long-term safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other osteoporosis treatments. In inflammatory disease research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other anti-inflammatory treatments. Overall, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has shown great potential for use in treating various diseases, and further research is needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with chloroacetyl chloride and sodium hydroxide to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been successfully used to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in high yields and purity.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, osteoporosis, and inflammatory diseases. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. In inflammatory disease research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce inflammation and pain.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-11-7-12(2)13(3)17(8-11)23-10-18(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTVXPCNYBGZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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